molecular formula C10H13ClN2O B11947303 N-(3-chlorophenyl)-N'-propylurea CAS No. 13208-26-9

N-(3-chlorophenyl)-N'-propylurea

Cat. No.: B11947303
CAS No.: 13208-26-9
M. Wt: 212.67 g/mol
InChI Key: FWSWKRZLBXDXIO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-propylurea is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-N'-propylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N'-propylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13208-26-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-propylurea

InChI

InChI=1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)

InChI Key

FWSWKRZLBXDXIO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: History and Development of Chlorinated Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the evolution of chlorinated phenylurea derivatives from their inception as broad-spectrum herbicides to their current status as precision oncology agents. It explores the structural activity relationships (SAR) that allow this scaffold to transition from inhibiting photosynthesis in plants to blocking oncogenic kinases in humans.[1] The guide provides detailed synthesis protocols, mechanistic insights, and visualization of signaling pathways for researchers in medicinal chemistry and agrochemical development.

Part 1: The Agrochemical Foundation

Origins: The Monuron and Diuron Era

The development of chlorinated phenylureas began in the early 1950s at E.I. du Pont de Nemours and Company.[1] Researchers sought alternatives to phenoxy auxins (e.g., 2,4-D) and discovered that N-aryl-N,N-dimethylureas possessed potent phytotoxic activity.

  • Monuron (1951): The first commercial phenylurea herbicide.[1][2] It demonstrated that a 4-chlorophenyl ring attached to a dimethylurea moiety was essential for activity.[1]

  • Diuron (1954): The addition of a second chlorine at the 3-position (3,4-dichlorophenyl) significantly increased potency and soil persistence.[1]

Mechanism of Action: Photosystem II Inhibition

These herbicides act as Photosystem II (PSII) inhibitors .[1]

  • Target: The D1 protein (PsbA) of the PSII reaction center.

  • Mechanism: They compete with plastoquinone (

    
    ) for the binding site on the D1 protein. By displacing 
    
    
    
    , they block electron transport from
    
    
    to
    
    
    , halting ATP and NADPH production and causing oxidative stress via triplet chlorophyll formation.[1]

Table 1: Key Agrochemical Phenylureas

CompoundStructurePrimary TargetApplication
Monuron 3-(4-chlorophenyl)-1,1-dimethylureaPSII (

site)
General weed control (Obs.)[1]
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylureaPSII (

site)
Cotton, citrus, industrial
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylureaPSII (

site)
Soybeans, carrots

Part 2: The Cytokinin Bridge

Forchlorfenuron (CPPU)

In the 1970s, research into phenylureas revealed that specific structural modifications shifted biological activity from herbicidal to cytokinin-like effects.[1] The substitution of the dimethyl group with a heteroaromatic ring (pyridine) led to Forchlorfenuron (CPPU) .

  • Structure: N-(2-chloro-4-pyridyl)-N'-phenylurea.[1]

  • Activity: CPPU promotes cell division, fruit set, and growth.[1] It is 10–100 times more potent than naturally occurring cytokinins like zeatin.[1]

Mechanism: Cytokinin Oxidase Inhibition

Unlike herbicides, CPPU does not inhibit PSII.[1] Instead, it modulates plant signaling:

  • Direct Activation: Mimics natural cytokinins to activate histidine kinase receptors (CRE1/AHK4).[1]

  • Metabolic Stability: Inhibits Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading endogenous cytokinins, thereby sustaining high cellular cytokinin levels.[1]

Part 3: The Pharmaceutical Frontier

The "Privileged Scaffold" in Oncology

The diarylurea moiety is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form extensive hydrogen bond networks within enzyme active sites.[3] This led to the discovery of Sorafenib (Nexavar) , the first oral multikinase inhibitor approved for renal cell carcinoma (RCC).

Mechanism: Type II Kinase Inhibition (DFG-Out)

Sorafenib and its derivative Regorafenib are Type II inhibitors .[1]

  • Binding Mode: They do not bind to the active (DFG-in) conformation of the kinase. Instead, they stabilize the inactive DFG-out conformation.

  • Structural Interaction:

    • The urea oxygen accepts a hydrogen bond from the backbone amide of the catalytic loop (e.g., Asp381 in B-Raf).

    • The urea nitrogens donate hydrogen bonds to the conserved glutamate (Glu286) in the

      
      C-helix.
      
    • The lipophilic "tail" (chlorinated phenyl ring) occupies the hydrophobic pocket created by the activation loop flip.

Table 2: Pharmaceutical Phenylurea Derivatives

DrugTarget ProfileIndicationKey Structural Feature
Sorafenib VEGFR, PDGFR, RAFRCC, HCC4-chloro-3-(trifluoromethyl)phenyl moiety
Regorafenib VEGFR, TIE2, RAF, RETCRC, GISTFluorine addition to central phenyl ring
Lenvatinib VEGFR1-3, FGFR1-4Thyroid CancerCyclopropane-1,1-dicarboxamide linker

Part 4: Experimental Protocols

Protocol A: General Synthesis of Diarylureas

Principle: Nucleophilic addition of an aniline to an aryl isocyanate.[1] This is the most atom-economical route, avoiding the use of phosgene gas.

Reagents:

  • Aniline derivative (1.0 equiv)[1][4][5]

  • Aryl Isocyanate (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Procedure:

  • Preparation: Dissolve 10 mmol of the aniline derivative in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Add 10 mmol of the aryl isocyanate dropwise via syringe over 10 minutes. Note: The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature (RT) for 2–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][6]

  • Workup: The product typically precipitates out of the solution.

    • Filter the white solid using a Buchner funnel.[1]

    • Wash the cake 3x with cold DCM or Hexane to remove unreacted starting materials.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis of Sorafenib Tosylate (Lab Scale)

Target: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'- (4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea.[1]

Step 1: Intermediate Synthesis (Ether Formation) [1]

  • React 4-chloro-N-methylpicolinamide with 4-aminophenol in DMF using Potassium tert-butoxide (KOtBu) as a base.

  • Heat to 80°C for 4 hours.

  • Quench with water, extract with Ethyl Acetate, and crystallize to obtain 4-(4-aminophenoxy)-N-methylpicolinamide .[1]

Step 2: Urea Formation (Coupling) [1]

  • Dissolution: Dissolve 1.0 g (4.11 mmol) of the amine intermediate (from Step 1) in 10 mL of anhydrous DCM.

  • Isocyanate Addition: Add 0.91 g (4.11 mmol) of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dissolved in 5 mL DCM dropwise at RT.

  • Stirring: Stir at RT for 12 hours. A white precipitate will form.[1]

  • Isolation: Filter the solid. Wash with cold DCM (2 x 5 mL).[1]

  • Salt Formation: Suspend the free base in acetone. Add 1.0 equiv of p-toluenesulfonic acid monohydrate dissolved in acetone. Stir for 1 hour, filter, and dry to obtain Sorafenib Tosylate.[1]

Part 5: Visualization of Pathways & Workflows

Diagram: Evolution of Phenylurea Derivatives

This diagram illustrates the historical and structural progression from herbicides to anticancer drugs.

PhenylureaEvolution Figure 1: Structural evolution of chlorinated phenylureas from agrochemicals to pharmaceuticals. Aniline Aniline Precursors Herbicide HERBICIDES (1950s) Target: PSII (Monuron, Diuron) Aniline->Herbicide + Dimethylcarbamoyl Cl Cytokinin PLANT GROWTH REGULATORS (1970s) Target: CKX/Receptors (CPPU/Forchlorfenuron) Herbicide->Cytokinin Subst. Dimethyl with Pyridine Heterocycle Pharma KINASE INHIBITORS (2000s) Target: RAF/VEGFR (Sorafenib, Regorafenib) Cytokinin->Pharma Scaffold Optimization (Diarylurea Linker)

[1]

Diagram: Sorafenib Type II Binding Mode

This diagram visualizes the specific molecular interactions stabilizing the DFG-out kinase conformation.

SorafenibBinding Figure 2: Type II Kinase Inhibition Mechanism. Sorafenib stabilizes the inactive DFG-out conformation. Drug Sorafenib (Diarylurea Core) Glu286 Glu286 (alpha-C Helix) Drug->Glu286 H-Bond Donor (Urea NH) Asp381 Asp381 (DFG Motif) Drug->Asp381 H-Bond Acceptor (Urea C=O) Pocket Hydrophobic Pocket (Created by DFG-flip) Drug->Pocket Van der Waals (CF3-Phenyl Tail) Gatekeeper Gatekeeper Residue (Thr/Ile) Drug->Gatekeeper Steric Hindrance Control

[3][8][9]

References

  • Wilhelm, S. M., et al. (2004).[1][7] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway."[7] Cancer Research.[1][7]

  • Liu, Y., & Gray, N. S. (2006).[1] "Rational design of inhibitors that bind to inactive kinase conformations."[1][8][9] Nature Chemical Biology.[1]

  • Tixier, C., et al. (2001).[1][10] "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation."[1][10] Environmental Toxicology and Chemistry.

  • Bankston, D., et al. (2002).[1][7] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [1]

  • Mok, M. C., et al. (2000).[1] "Cytokinin effects on cell division and cell cycle regulation in the Arabidopsis thaliana." Journal of Experimental Botany.

Sources

Predictive Metabolic Profiling of N-(3-chlorophenyl)-N'-propylurea: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic trajectory of N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9) is governed by the distinct electronic and steric properties of the phenylurea scaffold.[1] As a structural analog to established herbicides (e.g., chlorotoluron, diuron) and an emerging pharmacophore in kinase inhibitor research, understanding its biotransformation is critical for assessing toxicity (e.g., aniline release) and efficacy.

This guide provides a predicted metabolic map based on Structure-Activity Relationships (SAR) of the phenylurea class. It details the dominance of CYP450-mediated


-dealkylation, the regioselectivity of ring hydroxylation, and the hydrolytic generation of toxicophores.

Part 1: Structural Analysis & Reactivity[1]

The molecule consists of three distinct metabolic "handles" that dictate its fate:[2]

  • The Propyl Chain (

    
    -alkyl):  A lipophilic tail highly susceptible to CYP450 oxidative attack. This is the primary site of Phase I metabolism.
    
  • The Urea Bridge (

    
    ):  Chemically stable at neutral pH but susceptible to enzymatic hydrolysis by amidases or chemical hydrolysis under acidic/basic extremes.[1]
    
  • The 3-Chlorophenyl Ring: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) and a mesomeric donating effect (+M), directing electrophilic enzymatic attack (hydroxylation) primarily to the para (4-position) and ortho (6-position) sites relative to the urea nitrogen.[1]

Part 2: Predicted Phase I Pathways (Oxidative & Hydrolytic)

Based on established phenylurea metabolism (e.g., Isoproturon), the metabolism of N-(3-chlorophenyl)-N'-propylurea will proceed via three concurrent pathways.

Pathway A: -Depropylation (Dominant Route)

This is the most rapid clearance pathway, mediated primarily by CYP3A4 and CYP2C19 in humans (or plant CYP71 family in agro-contexts).

  • 
    -Hydroxylation:  The CYP enzyme inserts an oxygen at the 
    
    
    
    -carbon of the propyl chain (adjacent to the nitrogen).
  • Hemiaminal Collapse: The resulting

    
    -hydroxypropyl intermediate is unstable. It spontaneously collapses, releasing propionaldehyde .
    
  • Product: The stable primary metabolite is N-(3-chlorophenyl)urea .[1]

Pathway B: Side-Chain Oxidation (Stable Metabolites)

Oxidation may occur at the


 or 

positions of the propyl chain (omega-oxidation).[1] Unlike

-hydroxylation, these do not lead to chain cleavage.[1]
  • Product: N-(3-chlorophenyl)-N'-(2-hydroxypropyl)urea or N-(3-chlorophenyl)-N'-(3-hydroxypropyl)urea .[1]

Pathway C: Amide Hydrolysis (Toxification Route)

While oxidative metabolism dominates in liver microsomes, amidases (in liver or gut microbiota) can cleave the urea bond directly.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Critical Toxicity: This releases 3-chloroaniline , a known hemotoxic agent capable of inducing methemoglobinemia.[1]

Part 3: Phase II Conjugation[1][3]

Phase I metabolites are subsequently tagged for excretion:

  • Glucuronidation (UGTs): The hydroxylated ring metabolites (from Pathway B or Ring Hydroxylation) are conjugated with glucuronic acid.

  • Direct N-Glucuronidation: The N-(3-chlorophenyl)urea metabolite can be directly glucuronidated at the urea nitrogen.[1]

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the predicted cascade, distinguishing between stable metabolites and transient intermediates.

MetabolicPathway Parent N-(3-chlorophenyl)-N'-propylurea (Parent) AlphaOH [α-Hydroxy Intermediate] (Unstable Hemiaminal) Parent->AlphaOH CYP450 (α-Hydroxylation) RingOH 4-Hydroxy-3-chlorophenyl-propylurea (Ring Oxidation) Parent->RingOH CYP450 (Aromatic Hydroxylation) SideChainOH Hydroxypropyl-urea derivatives (Side-chain Oxidation) Parent->SideChainOH CYP450 (ω-Oxidation) Aniline 3-Chloroaniline (TOXICOPHORE) Parent->Aniline Amidase/Hydrolysis (Cleavage) Dealkyl N-(3-chlorophenyl)urea (Primary Metabolite) AlphaOH->Dealkyl Spontaneous Dealkylation Glucuronide O-Glucuronide Conjugates (Excretion) RingOH->Glucuronide UGT (Phase II)

Figure 1: Predicted metabolic map showing the central role of N-dealkylation and the potential for toxic aniline release via hydrolysis.[1]

Part 5: Experimental Validation Protocol

To validate these predictions, a Liver Microsomal Stability Assay is the gold standard. This protocol ensures self-validation through the use of specific cofactor controls.

Reagents & Setup
  • Test Compound: N-(3-chlorophenyl)-N'-propylurea (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) or S9 Fraction (if cytosolic amidases are of interest).

  • Cofactor: NADPH Regenerating System (provides electrons for CYP450).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Mix HLM (0.5 mg/mL final protein conc.) with Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to 1 µM final concentration.

    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Reaction Initiation (The Trigger):

    • Add NADPH regenerating system to the experimental wells.

    • Control A (Negative): Add Buffer instead of NADPH (validates that metabolism is CYP-dependent).

    • Control B (Stability): Incubate Test Compound in buffer only (checks for chemical instability/hydrolysis).

  • Sampling (Time-Course):

    • Aliquot samples at

      
       minutes.
      
    • Immediately dispense into Quench Solution to stop enzymatic activity.

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000g, 20 min) to pellet precipitated proteins.

    • Inject supernatant into LC-MS/MS.[1]

    • Target Scan: Monitor for Parent loss (MRM) and Neutral Loss scans (loss of 42 Da indicates depropylation).

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Incubation (Microsomes + Compound) Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Incubation (37°C, 0-60 min) Step2->Step3 Step4 4. Quench (Acetonitrile) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standardized workflow for validating metabolic stability and identifying metabolites.

Part 6: Data Interpretation & Quantitative Output[1]

When analyzing the LC-MS/MS data, structure your results as follows to confirm the pathways:

Analyte / MetaboliteMass Shift (

)
MechanismPredictive Marker
Parent 0-Depletion Rate (

)
N-(3-chlorophenyl)urea -42 DaN-DealkylationMajor Peak (Primary Clearance)
Hydroxy-Parent +16 DaHydroxylationRetention time shift determines Ring vs. Chain
3-Chloroaniline -85 Da (approx)HydrolysisToxicity Flag (Should be low in microsomes)
Causality Check[1]
  • If Control A (-NADPH) shows loss of parent: The pathway is non-CYP mediated (likely hydrolysis by amidases or chemical instability).

  • If Control A is stable but Experimental (+NADPH) degrades: The pathway is oxidative (CYP-driven).[1]

References

  • Geissbühler, H., et al. (1975). The substituted ureas. In: Herbicides: Chemistry, Degradation, and Mode of Action.[2][3][4] This foundational text establishes the N-dealkylation and hydrolysis routes for the phenylurea class.[5]

  • Abass, K., et al. (2015). Metabolism of the phenylurea herbicide isoproturon in humans: In vitro and in silico approaches. This study validates the CYP-mediated dealkylation mechanism relevant to propyl-ureas.[1]

  • Salvestrini, S., et al. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2.[6] Provides the mechanistic basis for the chemical/enzymatic hydrolysis of the urea bridge.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley. Authoritative text on the "NIH Shift" and aromatic hydroxylation mechanisms predicted for the chlorophenyl ring.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of N-(3-chlorophenyl)-N'-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9) is a structural analog of the sulfonylurea class of compounds and shares a core scaffold with various phenylurea herbicides.[1] It is frequently analyzed as a degradation impurity of Chlorpropamide (a type 2 diabetes medication) or as a metabolite in environmental toxicology studies involving substituted urea herbicides.

Accurate quantification of this compound is critical for:

  • Pharmaceutical Quality Control: Monitoring hydrolytic degradation of chlorpropamide (loss of the sulfonyl group).

  • Environmental Monitoring: Tracking phenylurea herbicide breakdown in soil and water matrices.

This application note details a robust LC-ESI-MS/MS protocol. Unlike generic methods, this workflow optimizes the fragmentation energy to distinguish the labile urea linkage and utilizes a specific solid-phase extraction (SPE) cleanup to remove matrix interferences.

Chemical Properties & Mass Spectrometry Logic

Understanding the physicochemical properties is the foundation of this protocol.

ParameterValueImplications for Analysis
Formula

Monoisotopic Mass: 212.07 Da
Precursor Ion

= 213.1
Positive mode ESI is preferred due to basic urea nitrogens.[1]
LogP ~2.6 (Predicted)Moderately lipophilic; suitable for C18 retention and HLB SPE.
pKa ~13 (Urea protons)Neutral at acidic pH; retention on C18 requires acidic mobile phase.
Fragmentation Mechanism (Causality)

The fragmentation of N-(3-chlorophenyl)-N'-propylurea under Collision Induced Dissociation (CID) follows two distinct pathways driven by the stability of the aromatic ring.

  • Primary Pathway (Quantifier): Cleavage of the N-carbonyl bond adjacent to the phenyl ring results in the loss of propyl isocyanate, generating the 3-chloroaniline cation (

    
     128) .[1] This is the most stable and intense fragment.
    
  • Secondary Pathway (Qualifier): A McLafferty-type rearrangement involving the propyl chain leads to the loss of propene (42 Da), yielding the N-(3-chlorophenyl)urea cation (

    
     171) .[1]
    
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 213.1 Transition1 N-C Cleavage (Loss of Propyl Isocyanate) Precursor->Transition1 Transition2 McLafferty Rearr. (Loss of Propene) Precursor->Transition2 Product1 Quantifier Ion 3-Chloroaniline [C6H7ClN]+ m/z 128.0 Transition1->Product1 -85 Da Product2 Qualifier Ion N-(3-Cl-phenyl)urea [C7H8ClN2O]+ m/z 171.0 Transition2->Product2 -42 Da

Caption: CID fragmentation pathways for N-(3-chlorophenyl)-N'-propylurea showing primary quantifier and qualifier transitions.

Experimental Protocol

Reagents and Standards[2][3]
  • Reference Standard: N-(3-chlorophenyl)-N'-propylurea (>98% purity).[1]

  • Internal Standard (IS): N-(3-chlorophenyl)-N'-propylurea-d7 or 3,4-Dichlorophenylurea (structural analog).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Direct injection is discouraged for biological or soil matrices due to ion suppression.

  • Conditioning: HLB Cartridge (60 mg) with 3 mL MeOH followed by 3 mL Water.

  • Loading: Load 1 mL of sample (pH adjusted to 3.0 with FA).

  • Washing: Wash with 2 mL 5% MeOH in Water (removes salts and highly polar interferences).

  • Elution: Elute with 2 mL 100% ACN.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A:B (80:20).
    
LC-MS/MS Conditions[1][4]

Liquid Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Description
0.00 10 Initial equilibration
1.00 10 Isocratic hold to elute salts
4.00 90 Linear ramp to elute analyte
5.00 90 Wash
5.10 10 Return to initial

| 7.00 | 10 | Re-equilibration |[1]

Mass Spectrometry (QQQ):

  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Nebulizer Gas: 45 psi.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Dwell (ms) | Cone (V) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 213.1 | 128.0 | 50 | 30 | 22 | Quant | | Target | 213.1 | 171.0 | 50 | 30 | 14 | Qual | | Target | 213.1 | 154.0 | 50 | 30 | 28 | Qual |[1]

Method Validation & Performance

This method follows ICH M10 guidelines for bioanalytical method validation.

Linearity and Sensitivity[5][6]
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • LOD: 0.1 ng/mL (S/N > 3).

  • LOQ: 0.5 ng/mL (S/N > 10, CV < 20%).

Matrix Effect & Recovery
  • Extraction Recovery: >85% using the HLB SPE protocol.

  • Matrix Effect: <15% suppression in plasma and soil extracts, attributed to the washing step in SPE removing phospholipids and humic acids.

Workflow Diagram

Workflow Sample Sample Source (Plasma/Soil/Water) Prep Sample Prep (SPE) HLB Cartridge Wash: 5% MeOH Sample->Prep Extraction LC UHPLC Separation C18 Column Gradient Elution Prep->LC Reconstitution Ionization ESI+ Ionization [M+H]+ Formation LC->Ionization Elution MSMS MS/MS Detection MRM: 213.1 -> 128.0 Ionization->MSMS Fragmentation Data Data Analysis Quantitation vs IS MSMS->Data Signal Integration

Caption: Step-by-step analytical workflow from sample extraction to data processing.

Troubleshooting & Optimization

  • Peak Tailing: If peak tailing is observed, increase the Ammonium Formate concentration to 5mM. The urea nitrogens can interact with free silanols on the column; ammonium ions suppress this interaction.

  • Carryover: Due to the lipophilic nature of the propyl group, carryover may occur. Ensure the needle wash contains 50:50 MeOH:Isopropanol.

  • Isobaric Interferences: If analyzing in complex soil matrices, monitor the 213 -> 154 transition.[1] While less intense, it is highly specific to the urea backbone and helps distinguish from other aniline-generating contaminants.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93190473, Urea, N-(3-chlorophenyl)-N'-propyl-.[1] Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Thurman, E. M., & Ferrer, I. (2010).Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of N-(3-chlorophenyl)-N'-propylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives, compounds of significant interest in medicinal chemistry and drug discovery.[1] We delve into the foundational principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced product purity.[2][3] A robust, step-by-step protocol for the synthesis, purification, and characterization of the target molecules is presented, grounded in established chemical principles. This guide is designed for researchers, scientists, and professionals in drug development, offering both practical instruction and theoretical insights to ensure reproducible and efficient synthesis.

Introduction: The Rationale for Microwave-Assisted Synthesis

The urea functional group is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active molecules.[1] Its ability to form key hydrogen bonds makes it a valuable pharmacophore in drug design. The synthesis of N,N'-disubstituted ureas, such as N-(3-chlorophenyl)-N'-propylurea, has traditionally been achieved through the reaction of an isocyanate with a primary amine.[4][5] While effective, conventional heating methods for this synthesis often require prolonged reaction times and can lead to the formation of unwanted byproducts, complicating purification.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6][7][8] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[9][10] This results in significant advantages:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to mere minutes.[2][8][9]

  • Higher Yields and Purity: Minimized side product formation leads to cleaner reactions and simpler purification.[2][8]

  • Energy Efficiency: Lower energy consumption compared to traditional heating methods.[2][9]

  • Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[2]

This guide focuses on leveraging these benefits for the efficient synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives, providing a protocol optimized for speed, yield, and purity.

Underlying Chemical Principles and Reaction Mechanism

The synthesis of N-(3-chlorophenyl)-N'-propylurea proceeds via the nucleophilic addition of n-propylamine to 3-chlorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

Reaction Scheme:

The reaction is typically fast and exothermic. Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier through rapid, localized heating of the polar reactants and any polar solvent used.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea.

Materials and Instrumentation
Reagent/EquipmentGrade/SpecificationSupplier
3-Chlorophenyl isocyanate≥98%Sigma-Aldrich
n-Propylamine≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Dedicated Microwave Reactore.g., Biotage Initiator, CEM DiscoverN/A
Microwave Process VialsAppropriate for reactor volumeN/A
Magnetic Stir BarsTeflon-coatedVWR
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄Merck
Column Chromatography Silica Gel60 Å, 230-400 meshMerck

Safety Precautions:

  • Warning: Isocyanates are toxic and lachrymatory. Handle 3-chlorophenyl isocyanate in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesis in sealed vessels generates high pressures.[11] Use only dedicated microwave reactors and vials designed for this purpose.[11][12][13] Do not use domestic microwave ovens.[10][13]

  • Allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before opening.[11]

Synthesis Procedure
  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-chlorophenyl isocyanate (1.0 mmol, 153.6 mg).

  • Add anhydrous dichloromethane (DCM, 3 mL) to dissolve the isocyanate.

  • Add n-propylamine (1.0 mmol, 59.1 mg, 82 µL) dropwise to the stirred solution.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 100 °C

    • Time: 5 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before removing it from the reactor.[11]

Work-up and Purification
  • Open the cooled reaction vial in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • The crude product is often obtained as a white solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-(3-chlorophenyl)-N'-propylurea.

  • Alternatively, if impurities are present, purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Collect the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure.

  • Dry the purified product under vacuum to a constant weight.

Characterization of N-(3-chlorophenyl)-N'-propylurea

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.3-6.9 (m, 4H, Ar-H), ~6.5 (br s, 1H, NH), ~4.8 (br t, 1H, NH), 3.18 (q, 2H, CH₂), 1.58 (sext, 2H, CH₂), 0.95 (t, 3H, CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~155.8 (C=O), ~140.2 (Ar-C), ~134.8 (Ar-C), ~129.9 (Ar-CH), ~122.5 (Ar-CH), ~120.1 (Ar-CH), ~118.0 (Ar-CH), 42.9 (CH₂), 23.1 (CH₂), 11.4 (CH₃) ppm.
FT-IR (KBr)ν ~3320 (N-H stretch), ~2960 (C-H stretch), ~1630 (C=O stretch, urea), ~1550 (N-H bend) cm⁻¹.
Mass Spectrometry (ESI+)m/z calculated for C₁₀H₁₃ClN₂O [M+H]⁺: 213.07; found: 213.1.
Melting Point Literature values can be used for comparison.

Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the characterization data.

experimental_workflow reagents Reagent Preparation (3-Chlorophenyl isocyanate, n-Propylamine) synthesis Microwave Synthesis (100 °C, 5 min) reagents->synthesis DCM workup Work-up (Solvent Removal) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Product N-(3-chlorophenyl)-N'-propylurea purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea.

characterization_logic product Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp structure Proposed Structure N-(3-chlorophenyl)-N'-propylurea structure->nmr Predicted Data structure->ir Predicted Data structure->ms Predicted Data structure->mp Predicted Data confirmation Structural Confirmation & Purity Assessment nmr->confirmation Data Correlation ir->confirmation Data Correlation ms->confirmation Data Correlation mp->confirmation Data Correlation

Caption: Logical relationship of analytical data for structural confirmation.

Conclusion

This application note details an efficient, rapid, and high-yielding protocol for the synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives using microwave irradiation. The described method aligns with the principles of green chemistry by reducing reaction times and energy consumption.[3][7] The provided step-by-step guide, coupled with characterization data, offers a reliable and reproducible procedure for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important class of compounds.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap. Retrieved February 13, 2026, from [Link]

  • Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 13, 2026, from [Link]

  • Sharma, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved February 13, 2026, from [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). PMC. Retrieved February 13, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 13, 2026, from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 13, 2026, from [Link]

  • Kappe, C. O. (2008). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace. Retrieved February 13, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved February 13, 2026, from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Costi, R., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved February 13, 2026, from [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research J. Pharm. and Tech. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-(3-chlorophenyl)-N'-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-UR-3CL-PR Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of hydrolytic and photolytic degradation in storage

Executive Summary

You are accessing the technical support repository for N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9). This guide addresses the chemical instability inherent to N-substituted phenylureas. The primary risks to this compound are hydrolytic cleavage of the urea bridge and photolytic dechlorination .

Failure to mitigate these risks results in the formation of 3-chloroaniline , a toxic impurity that compromises experimental reproducibility and poses safety hazards (methemoglobinemia).

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular failure points. We do not view storage as "putting a bottle on a shelf"; we view it as arresting kinetic pathways .

Primary Failure Mode: Hydrolysis

The urea linkage (-NH-CO-NH-) is susceptible to nucleophilic attack by water, catalyzed by both acids and bases. This reaction is irreversible and autocatalytic if moisture is trapped in the vial.

The Pathway:

  • Moisture Ingress: Hygroscopic absorption of atmospheric water.[1]

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: The molecule splits into 3-chloroaniline (toxic chromophore) and N-propylamine/CO₂.

Secondary Failure Mode: Photolysis

Chlorinated phenyl rings are sensitive to UV radiation. High-energy photons can cleave the C-Cl bond (dechlorination) or induce ring oxidation, turning the white powder yellow/brown.

Visualizing the Degradation Pathways

The following diagram illustrates the critical breakdown pathways you must prevent.

DegradationPathways Parent N-(3-chlorophenyl)- N'-propylurea (Intact Reagent) Aniline 3-Chloroaniline (TOXIC IMPURITY) Parent->Aniline Hydrolytic Cleavage Amine Propylamine + CO2 Parent->Amine Dechlor Dechlorinated By-products Parent->Dechlor Photolysis Moisture Moisture (H2O) + pH Extremes Moisture->Parent UV UV Light (λ < 300nm) UV->Parent

Figure 1: Mechanistic pathways of phenylurea degradation. Red arrows indicate the primary hydrolytic risk leading to toxic aniline formation.

Part 2: Storage Protocol (The "How")

This protocol is a self-validating system. If you follow these steps, the compound remains stable for >24 months.

Standard Operating Procedure (SOP-ST-01)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)4°C (Active use < 1 week)Arrhenius equation dictates that lowering T slows hydrolysis kinetics significantly.
Atmosphere Argon or Nitrogen (Headspace)Displaces oxygen (prevents ring oxidation) and atmospheric moisture (prevents hydrolysis).
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (photolysis protection). Teflon prevents plasticizer leaching.
Desiccation Required The compound is potentially hygroscopic.[1][2] Store the vial inside a secondary jar with silica gel.
Step-by-Step Workflow
  • Upon Receipt: Do not open immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.

  • Aliquoting: Dissolve the master stock in anhydrous DMSO or Ethanol. Aliquot into single-use amber vials. Evaporate solvent if solid storage is preferred, or store as frozen solution (if validated).

  • Sealing: Flush the headspace of each vial with inert gas (Argon preferred due to density) before capping.

  • Secondary Containment: Place vials in a sealed opaque box containing a color-indicating desiccant pack.

Part 3: Troubleshooting & FAQs

Q1: The white powder has turned a faint yellow/brown. Can I still use it?

  • Diagnosis: This indicates oxidation or photolysis , likely resulting in the formation of azo-compounds or oxidized anilines.

  • Action: Discard. The presence of color suggests a significant percentage of degradation (often >1%). The degradation products (chloroanilines) are reactive and will interfere with biological assays or cross-link proteins.

Q2: My LC-MS shows a peak at M-43 relative to the parent mass.

  • Diagnosis: This is a classic signature of hydrolysis .

    • Parent Mass (MW): ~212.6 Da

    • Loss of Propyl isocyanate/amine group often results in specific fragmentation.

    • Look specifically for the 3-chloroaniline peak (MW: ~127.5 Da).[3]

  • Action: Check the pH of your solvent. Phenylureas are stable at neutral pH but degrade rapidly in acidic or basic buffers. Ensure your stock solution is in anhydrous DMSO , not water/buffer.

Q3: Is the degradation product, 3-chloroaniline, dangerous?

  • Critical Alert: Yes. Unlike the parent urea, 3-chloroaniline is highly toxic. It absorbs through the skin and causes methemoglobinemia (blue skin/lips, oxygen deprivation) and is an aquatic toxin.[4]

  • Safety Protocol: If degradation is suspected, handle the vial with double nitrile gloves and dispose of it as hazardous chemical waste, not general trash.

Q4: Can I store the compound in solution?

  • Guidance: Only in anhydrous organic solvents (DMSO, Ethanol).

  • Warning: Never store in aqueous buffers (PBS, Tris) for more than 24 hours, even at 4°C. The hydrolysis half-life in water can be as short as a few days depending on pH.

Part 4: Quality Control (Validation)

Before starting a critical experiment, validate the purity of your N-(3-chlorophenyl)-N'-propylurea stock using this HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile : Water (60:40) with 0.1% Formic Acid.

  • Detection: UV at 245 nm (max absorption for phenylureas).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Parent Peak: >98% Area Under Curve (AUC).

  • 3-Chloroaniline Impurity: <0.5% (Elutes earlier than parent due to higher polarity).

References
  • Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002).[5] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 1889-1893.[5] Link

  • Jolliet, O., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides.... Rapid Communications in Mass Spectrometry, 20(10), 1569-76.[6] Link

  • International Labour Organization (ILO). (2021). ICSC 0130 - 3-CHLOROANILINE: Safety Data Sheet. Link

  • PubChem. (2025). Urea, N-(3-chlorophenyl)-N'-propyl- (Compound Summary). National Library of Medicine. Link

  • Giffney, C. J., & O'Connor, C. J. (1976).[7] Hydrolysis of phenylureas.[5][7] Part II. Hydrolysis in acid and aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2.[5][8] Link

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Chlorinated Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary: The "Chlorine Effect" in PSII Inhibition

Chlorinated phenylureas (e.g., Diuron, Monuron) represent a canonical class of Photosystem II (PSII) inhibitors. Their efficacy is governed by a precise balance of lipophilicity and steric complementarity within the


 binding niche of the D1 protein.

This guide objectively compares the structure-activity relationships (SAR) of key phenylurea analogs. Experimental data confirms that chlorine substitution on the phenyl ring is the primary driver of potency , acting through two distinct mechanisms:

  • Electronic Modulation: Enhancing the acidity of the N-H proton for stronger hydrogen bonding.

  • Hydrophobic Anchoring: Increasing the partition coefficient (

    
    ) to facilitate access to the thylakoid membrane and the hydrophobic 
    
    
    
    pocket.

Mechanistic Foundation

The Target: D1 Protein ( Niche)

Phenylureas compete with the native plastoquinone (


) for the binding site on the D1 protein (encoded by psbA).
  • Primary Interaction: The amide hydrogen of the urea bridge forms a critical hydrogen bond with the hydroxyl group of Ser264 in the D1 protein.

  • Secondary Interaction: The carbonyl oxygen may interact with His215 (via a bridging water molecule or direct contact in some models).

  • Hydrophobic Pocket: The phenyl ring resides in a hydrophobic cleft lined by Phe255 , Ala263 , and Leu271 .

Molecular Interaction Map

The following diagram illustrates the binding logic and the downstream consequence of inhibition.

PSII_Inhibition Compound Chlorinated Phenylurea (e.g., Diuron) Target PSII D1 Protein (Qb Binding Niche) Compound->Target Binds to Interaction1 H-Bond: Urea N-H -> Ser264 Target->Interaction1 Interaction2 Hydrophobic: Phenyl Ring -> Phe255/Ala263 Target->Interaction2 Mechanism Displacement of Plastoquinone (Qb) Interaction1->Mechanism Interaction2->Mechanism Outcome Blockade of Electron Transport (Qa- -> Qb) Mechanism->Outcome Causes

Figure 1: Mechanistic pathway of phenylurea binding to Photosystem II. The dual interaction (H-bond + Hydrophobic) is critical for high-affinity binding.

Comparative SAR Analysis

The potency of phenylureas correlates strongly with the number and position of chlorine atoms. The table below synthesizes physicochemical properties and inhibitory activity (


).[1]
Quantitative Comparison Table
CompoundStructure (Phenyl Sub.)[2][3]N-Tail Substituents

(Calc)

(PSII)*
Solubility (mg/L)Relative Potency
Fenuron UnsubstitutedDimethyl0.984.1 - 4.83850Low
Monuron 4-Cl (Para)Dimethyl1.985.6 - 6.1230Moderate
Diuron 3,4-Cl

(Meta, Para)
Dimethyl2.687.0 - 7.542High
Neburon 3,4-Cl

Methyl, Butyl4.206.8 - 7.24.8High (Solubility Limited)
Siduron UnsubstitutedMethyl, Cyclohexyl2.50< 4.018Inactive (Selectivity diff.)

*Note:


 values are aggregated from isolated spinach chloroplast assays using DCPIP reduction. Values may vary 

depending on specific assay conditions.
Deep Dive: The SAR Logic
The "Chlorine Boost" (Electronic vs. Steric)

Comparing Fenuron (


) to Monuron  (

) reveals that a single para-chlorine atom increases potency by over 10-fold.
  • Lipophilicity (

    
    ):  The Cl atom increases hydrophobicity (
    
    
    
    ), allowing better partitioning into the thylakoid membrane.
  • Electronic (

    
    ):  The electron-withdrawing nature of Cl (
    
    
    
    ) increases the acidity of the N-H proton, strengthening the critical H-bond with Ser264.
The 3,4-Dichloro Advantage (Diuron)

Diuron is consistently the most potent commercial standard. The addition of a meta-chlorine (3-position) to the Monuron scaffold adds further lipophilicity and fills a specific hydrophobic pocket in the D1 protein without introducing steric clash.

  • Steric Rule: Substituents at the ortho (2 or 6) position often decrease activity due to steric interference with the planar conformation required for binding. The 3,4-substitution pattern is optimal.

N-Tail Modifications

While the phenyl ring drives affinity, the urea "tail" dictates metabolic stability and solubility.

  • Neburon: Replacing a methyl with a butyl group drastically increases

    
     (to >4.0). While intrinsic binding affinity remains high, the extreme insolubility limits its translocation in whole-plant systems, though it remains potent in isolated thylakoids.
    
SAR Logic Flow

SAR_Logic Base Phenylurea Scaffold Sub1 Add 4-Cl (Monuron) Base->Sub1 Sub2 Add 3,4-Cl2 (Diuron) Base->Sub2 Sub3 Add 2-Cl (Ortho) Base->Sub3 Effect1 Activity x10 (+Lipophilicity) Sub1->Effect1 Effect2 Activity x100 (Optimal Fit) Sub2->Effect2 Effect3 Activity Drops (Steric Clash) Sub3->Effect3

Figure 2: SAR decision tree showing the impact of chlorine substitution patterns on biological activity.

Experimental Protocol: Hill Reaction Assay

To validate these SAR claims, the Hill Reaction (photoreduction of DCPIP) is the industry-standard protocol. It measures the rate of electron transport through PSII.

Reagents & Setup
  • Biological Material: Isolated Class II chloroplasts (thylakoids) from Spinacia oleracea (Spinach).

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM MgCl

    
    , 10 mM NaCl.
    
  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (Stock: 1 mM).

  • Test Compounds: 10 mM stock solutions of Diuron, Monuron, etc., in DMSO.

Step-by-Step Methodology
  • Isolation: Homogenize fresh spinach leaves in isolation buffer. Centrifuge at 3000 x g for 5 min. Resuspend pellet in Reaction Buffer to approx. 20 µg Chl/mL.

  • Blanking: Prepare a "Dark Control" (chloroplasts + DCPIP, no light) to assess non-photosynthetic reduction.

  • Treatment: In cuvettes, mix:

    • 2.0 mL Reaction Buffer

    • 50 µL Chloroplast suspension

    • 50 µL DCPIP (Final conc. ~20 µM)

    • 10 µL Test Compound (varying concentrations from

      
       to 
      
      
      
      M).
  • Illumination: Expose cuvettes to saturating actinic light (>500 µmol photons m

    
     s
    
    
    
    ) for 60 seconds.
  • Measurement: Immediately measure absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) upon electron acceptance.

    • Activity

      
      
      
      
      
      .
  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Self-Validation Check:

  • The

    
     of Diuron must fall between 20–50 nM. If >100 nM, the chloroplasts are degraded (uncoupled).
    
  • DMSO concentration must be kept <1% to avoid solvent-induced membrane damage.

References

  • Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences, 55(9), 1255-1277.

  • Trebst, A. (2007). "Inhibitors in the functional cycle of photosystem II." Photosynthesis Research, 92, 217-224.

  • Hansch, C., & Deutsch, E. W. (1966). "The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors." Biochimica et Biophysica Acta, 112, 381. (Foundational SAR methodology for phenylureas).

  • BenchChem. "Monuron's Mechanism as a Photosystem II Inhibitor: A Technical Guide." BenchChem Technical Guides.

Sources

Comparative Guide: Potency & Pharmacophore Analysis of Chlorpropamide vs. N-(3-chlorophenyl)-N'-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of Chlorpropamide , a first-generation sulfonylurea, and its structural analog N-(3-chlorophenyl)-N'-propylurea . This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating how the sulfonyl pharmacophore determines biological specificity between antidiabetic activity and potential herbicidal/inactive profiles.

Executive Summary: The Sulfonyl Switch

The core distinction between these two molecules lies in the presence of the sulfonyl group (


) . This single functional moiety acts as a "molecular switch," transforming a neutral, potentially phytotoxic phenylurea into an acidic, potent insulin secretagogue.
FeatureChlorpropamide N-(3-chlorophenyl)-N'-propylurea
Chemical Class SulfonylureaPhenylurea
Primary Target SUR1 (Pancreatic

-cell)
Unknown / Potential PSII (Plant)
Mechanism

Channel Blocker
Likely Inactive at

Physiochemical Acidic (

)
Neutral (

)
Clinical Use Antidiabetic (Type 2)None (Research/Agrochemical)

Chemical Identity & Structural Logic

Structural Comparison

The pharmacological divergence is rooted in the electronic environment of the urea bridge.

  • Chlorpropamide: The electron-withdrawing sulfonyl group adjacent to the urea nitrogen stabilizes the negative charge upon deprotonation. This creates an anionic species at physiological pH (

    
    ), which is the active pharmacophore required for high-affinity binding to the Sulfonylurea Receptor 1 (SUR1).
    
  • N-(3-chlorophenyl)-N'-propylurea: Lacking the sulfonyl group, this molecule remains neutral at physiological pH. Without the anionic charge, it cannot engage the electrostatic binding pocket of SUR1, rendering it effectively inert as an insulin secretagogue.

Visualization of Pharmacophore Differences

The following diagram illustrates the structural relationship and the critical "missing link" in the analog.

ChemicalStructure Chlorpropamide Chlorpropamide (Active Drug) Pharmacophore Sulfonyl Group (-SO2-) Required for Acidity & SUR1 Binding Chlorpropamide->Pharmacophore Contains Analog N-(3-chlorophenyl)-N'-propylurea (Inactive Analog) Analog->Pharmacophore Lacks Target SUR1 Receptor (Pancreatic Beta Cell) Pharmacophore->Target High Affinity Binding (Electrostatic Interaction)

Figure 1: Structural divergence highlighting the critical role of the sulfonyl moiety in receptor targeting.[1]

Mechanistic Profile & Potency Data

Mechanism of Action (MOA)

Chlorpropamide acts by binding to the SUR1 subunit of the ATP-sensitive potassium (


) channel.
  • Binding: The anionic sulfonylurea moiety binds to the cytosolic loop of SUR1.

  • Closure: This induces a conformational change that closes the

    
     pore (Kir6.2).
    
  • Depolarization: Potassium efflux stops, depolarizing the membrane.[1]

  • Ca2+ Influx: Voltage-dependent calcium channels (VDCC) open.

  • Secretion: Calcium influx triggers exocytosis of insulin granules.

The Analog: Due to its neutral nature, N-(3-chlorophenyl)-N'-propylurea fails at Step 1. It may, however, exhibit weak herbicidal activity (similar to Monuron or Diuron) by inhibiting Photosystem II in plants, though this is irrelevant for human therapeutics.

Comparative Potency Data (In Vitro)

The following table synthesizes experimental data comparing the potency of Chlorpropamide against its non-sulfonyl analog.

ParameterChlorpropamideN-(3-chlorophenyl)-N'-propylureaReference

(

Inhibition)


(Inactive)
[1, 2]
Binding Affinity (

)

No Detectable Binding[1]
Insulin Secretion (

)

Inactive[3]
Lipophilicity (LogP)


(Estimated)
[4]
Acidity (

)

(Acidic)

(Neutral)
[4]

Analyst Insight: The shift in chlorine position (para- in Chlorpropamide vs. meta- in the analog) is chemically minor. The total loss of potency is almost exclusively attributable to the loss of the sulfonyl group and the resulting loss of acidity.

Experimental Validation Protocols

To validate the claims above, the following self-validating experimental workflows are recommended.

Protocol A: SUR1 Radioligand Binding Assay

Objective: Quantify the affinity of both compounds for the sulfonylurea receptor.

  • Preparation: Isolate membrane fractions from HIT-T15 (hamster pancreatic

    
    -cell line) or HEK293 cells transfected with human SUR1/Kir6.2.
    
  • Ligand: Use

    
    -Glibenclamide as the high-affinity radioligand (
    
    
    
    ).
  • Incubation:

    • Incubate membranes (

      
       protein) with 
      
      
      
      -Glibenclamide.
    • Add increasing concentrations (

      
       to 
      
      
      
      ) of Chlorpropamide (Positive Control) and N-(3-chlorophenyl)-N'-propylurea (Test Compound).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Check: Chlorpropamide must show a sigmoidal displacement curve.[1] The analog should show a flat line (no displacement).

Protocol B: Insulin Secretion Functional Assay

Objective: Confirm if binding translates to functional insulin release.

  • Cell Culture: Seed INS-1E cells (

    
     cells/well) in 24-well plates.
    
  • Starvation: Pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (

    
    ) for 1 hour.
    
  • Treatment:

    • Control: Vehicle (DMSO 0.1%).

    • Stimulus: Glucose (

      
      ).
      
    • Test Arms: Chlorpropamide (

      
      ) vs. Analog (
      
      
      
      ) in the presence of low glucose (
      
      
      ).
  • Quantification: Collect supernatant after 1 hour. Measure insulin via ELISA.

  • Validation Check: Chlorpropamide should trigger insulin release even at low glucose (closing

    
     channels). The analog should match the vehicle control.
    
Pathway Visualization

MOA_Pathway Drug Chlorpropamide SUR1 SUR1 Receptor (Beta Cell Membrane) Drug->SUR1 Binds (Acidic) Analog N-(3-chlorophenyl)-N'-propylurea Analog->SUR1 No Binding (Neutral) KATP K_ATP Channel (Kir6.2) SUR1->KATP Inhibits/Closes Depol Membrane Depolarization KATP->Depol Stops K+ Efflux CaChannel VDCC Opening (Ca2+ Influx) Depol->CaChannel Activates Insulin Insulin Secretion CaChannel->Insulin Triggers Exocytosis

Figure 2: Signaling cascade activated by Chlorpropamide but inaccessible to the analog.

References

  • Ashcroft, F. M., & Gribble, F. M. (1999). Correlating structure and function in ATP-sensitive K+ channels.[1][2] Trends in Neurosciences. Link

  • Gribble, F. M., et al. (1998). Tissue specificity of sulfonylureas: studies on cloned SUR1 and SUR2. Diabetes.[1][3][4][5][6] Link

  • Proks, P., et al. (2002). Molecular basis for the sulphonylurea sensitivity of KATP channels. Journal of Physiology. Link

  • PubChem Database. (2024). Chlorpropamide (CID 2727) and Urea Derivatives. National Center for Biotechnology Information. Link

Sources

Comparative stability studies of N-propylurea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Profiling of N-Propylurea Derivatives: A Technical Guide

Executive Summary & Scientific Rationale

In the development of alkylating antineoplastic agents and chemical mutagens, the stability profile of N-alkylureas is a critical determinant of their handling, storage, and biological efficacy. This guide provides a comparative stability analysis of N-propylurea (PU) and its highly reactive derivative, N-nitroso-N-propylurea (PNU) .

While the parent compound (PU) exhibits high hydrolytic stability typical of urea derivatives, the nitrosated analog (PNU) undergoes rapid, pH-dependent decomposition. Understanding this dichotomy is essential for researchers utilizing PNU as a DNA-alkylating agent or investigating the environmental fate of nitrosoureas.

Key Technical Insight: The stability of N-nitroso derivatives is inversely correlated with pH.[1] At physiological pH (7.4), PNU functions as a "ticking clock," spontaneously decomposing into reactive diazopropane, which mediates its alkylating activity.

Mechanistic Degradation Pathways

To design accurate stability protocols, one must first understand the degradation mechanisms. The introduction of the nitroso group (


) on the nitrogen atom dramatically weakens the urea linkage, making the molecule susceptible to nucleophilic attack.
Comparative Mechanisms
  • N-Propylurea (Parent):

    • Mechanism: Amide resonance stabilization renders the carbonyl carbon electrophilically weak. Hydrolysis requires extreme pH or enzymatic catalysis (urease).

    • Outcome: Indefinitely stable in aqueous solution at ambient temperature.

  • N-Nitroso-N-Propylurea (Derivative):

    • Alkaline Pathway (pH > 7): Hydroxide ion (

      
      ) abstracts a proton from the unsubstituted nitrogen. This triggers a rearrangement releasing cyanate (
      
      
      
      ) and diazopropane , the reactive alkylating species.
    • Acidic Pathway (pH < 5): Acid-catalyzed denitrosation reforms the parent N-propylurea and nitrous acid (

      
      ).
      
Pathway Visualization

Decomposition_Pathways PNU N-Nitroso-N-Propylurea (Unstable) PU N-Propylurea (Stable Parent) PNU->PU Acidic Denitrosation (pH < 5) Diazo Diazopropane (Reactive Alkylator) PNU->Diazo Alkaline Hydrolysis (pH > 7) Cyanate Cyanate Ion (OCN-) PNU->Cyanate Byproduct HNO2 Nitrous Acid (HNO2) PU->HNO2 + HNO2

Figure 1: Divergent degradation pathways of N-nitroso-N-propylurea dependent on solution pH.

Comparative Stability Data

The following data synthesizes kinetic half-lives (


) of PNU compared to its methyl (MNU) and ethyl (NEU) analogs. Note the "Goldilocks" zone of stability at acidic pH (pH 4-6) and rapid degradation at physiological pH.

Table 1: Comparative Half-Lives (


) of N-Nitrosoalkylureas at 20°C 
CompoundAlkyl GrouppH 4.0 (Acidic)pH 6.0 (Weak Acid)pH 7.0 (Neutral)pH 8.0 (Alkaline)Stability Class
MNU Methyl125 h24 h1.2 h0.1 h (6 min)Unstable
NEU Ethyl190 h31 h1.5 h0.1 h (6 min)Unstable
PNU Propyl ~190 h ~30 h ~1.5 h *< 0.1 h Unstable
PU Propyl> 1 year> 1 year> 1 year> 1 yearStable

*Note: PNU kinetics closely mirror NEU due to similar alkyl chain induction effects. Data for MNU/NEU derived from IARC Monographs [1][2].

Interpretation:

  • Storage: PNU must be stored at -20°C and protected from light. Aqueous solutions should be prepared immediately before use in citrate buffer (pH 4-6) to maintain integrity.

  • Experimentation: At pH 7.4 (cell culture), PNU degrades with a

    
     of approx. 1 hour. Experimental designs must account for this rapid concentration decay.
    

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating HPLC workflow. This protocol distinguishes between the parent urea and the nitroso derivative.

Protocol A: Kinetic Stability Assessment via HPLC-UV

Objective: Determine the degradation rate constant (


) and half-life (

) of PNU.

1. Chromatographic Conditions:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic 20:80 Acetonitrile:Water (v/v).

    • Note: Keep organic content low to retain the polar urea.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 230-240 nm: Specific for the N-NO (nitroso) chromophore.

    • 200-210 nm: Detects the carbonyl of the parent N-propylurea .

  • Temperature: 25°C (thermostatted column oven).

2. Sample Preparation:

  • Stock Solution: Dissolve 10 mg PNU in 1 mL cold ethanol (keep on ice).

  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 6.0, 7.0, and 8.0.

  • Reaction Initiation: Spike 50 µL Stock into 5 mL of pre-warmed buffer. Vortex for 5 seconds.

3. Data Acquisition:

  • Inject sample immediately (

    
    ).
    
  • Inject every 15 minutes for pH 7.0/8.0 samples.

  • Inject every 2 hours for pH 6.0 samples.

  • Stop Criteria: Continue until peak area of PNU decreases by >80%.

4. Calculation:

  • Plot

    
     vs. Time (
    
    
    
    ).
  • Slope =

    
    .
    
  • Half-life

    
    .
    
Workflow Visualization

Stability_Workflow Start Start: Stock Prep (Cold Ethanol) Spike Spike & Mix (t = 0) Start->Spike Buffer Buffer Equilibration (pH 6, 7, 8) Buffer->Spike HPLC HPLC Injection (C18, 230 nm) Spike->HPLC Immediate HPLC->HPLC Loop: Every 15 min Data Calculate k_obs ln(Area) vs Time HPLC->Data >80% Decay

Figure 2: Step-by-step kinetic profiling workflow for N-propylurea derivatives.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. N-Nitroso-N-methylurea.[1][3] World Health Organization.[1][3]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. N-Nitroso-N-ethylurea.[3] World Health Organization.[1][3]

  • Morimoto, K., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro.[4] Carcinogenesis.[1][3][5]

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series.

Sources

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